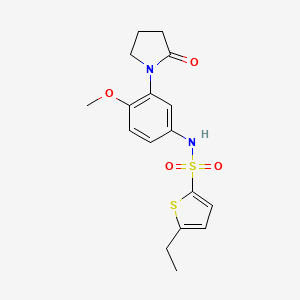

5-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

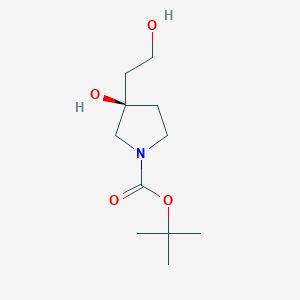

“5-ethyl-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide”, also known as EHT 1864, is a small molecule inhibitor of Rho family GTPases. It belongs to the class of heterocyclic compounds known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H20N2O4S2 and a molecular weight of 380.48. Further physical and chemical properties are not specified in the resources.科学的研究の応用

Antiviral Research

This compound, with its indole derivative structure, may be investigated for antiviral activities . Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The compound’s potential to bind with high affinity to multiple receptors could make it a valuable candidate for developing new antiviral agents.

Anti-inflammatory and Analgesic Applications

The structural similarity to known anti-inflammatory indole derivatives suggests that this compound could be explored for its anti-inflammatory and analgesic properties . Previous studies have found certain indole derivatives to have lower ulcerogenic indexes compared to traditional drugs like indomethacin and celecoxib , indicating a potential for safer therapeutic options.

Anticancer Activity

Indole derivatives are known to possess anticancer properties . The compound could be synthesized and screened for activity against various cancer cell lines. Its ability to integrate into pharmacologically active scaffolds makes it a promising candidate for cancer research .

Antimicrobial Potential

The compound’s indole core may confer antimicrobial properties , making it useful in the development of new antibiotics. Indole derivatives have been shown to be effective against a range of microbial pathogens , which could be crucial in the fight against antibiotic resistance.

Antidiabetic Research

Given the broad spectrum of biological activities of indole derivatives, this compound could be explored for antidiabetic effects . The modification of the indole nucleus has led to the development of compounds with significant antidiabetic activity .

Antimalarial Applications

The compound’s potential to act as an antimalarial agent can be investigated, leveraging the indole derivative’s history of antimalarial activity . Synthesizing and testing such derivatives could contribute to the discovery of novel antimalarial drugs .

Neuropharmacological Studies

Indole derivatives have been used in neuropharmacology, and this compound could be studied for its effects on the central nervous system. It might be involved in the synthesis of neurotransmitters or modulation of neuroreceptors .

Agricultural Chemistry

Indole derivatives like indole-3-acetic acid play a role in plant growth. This compound could be researched for its agricultural applications , possibly as a plant growth regulator or in the synthesis of herbicides .

将来の方向性

特性

IUPAC Name |

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-3-13-7-9-17(24-13)25(21,22)18-12-6-8-15(23-2)14(11-12)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFMQQBFINLBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[2-oxo-2-[[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2757322.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)

![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)

![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)

![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)

![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)